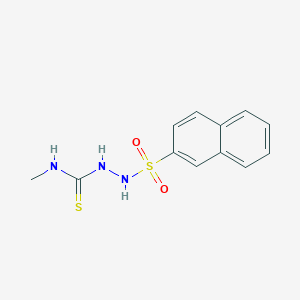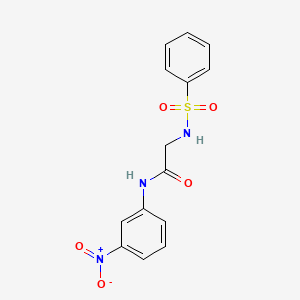![molecular formula C22H21N3O5 B5739056 5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)
5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly known as INH-14 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Applications De Recherche Scientifique
INH-14 has potential applications in various scientific research fields such as cancer research, drug discovery, and neuroscience. In cancer research, INH-14 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, INH-14 has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In neuroscience, INH-14 has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of INH-14 involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. INH-14 also inhibits the expression of various proteins such as VEGF, MMP-9, and Bcl-2, which are involved in cancer cell growth and survival. In addition, INH-14 has been shown to modulate the activity of various ion channels and receptors in the nervous system, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
INH-14 has been shown to have various biochemical and physiological effects such as anti-cancer, anti-inflammatory, and neuroprotective effects. INH-14 has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins such as Bcl-2. INH-14 also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway. In the nervous system, INH-14 has been shown to protect neurons from oxidative stress and excitotoxicity by modulating the activity of ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using INH-14 in lab experiments is its high potency and selectivity. INH-14 has been shown to have a low toxicity profile and can be used at relatively high concentrations without causing significant adverse effects. However, one of the limitations of using INH-14 is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on INH-14. One of the directions is to further investigate its potential applications in cancer research and drug discovery. INH-14 can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles. Another direction is to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. INH-14 has been shown to have neuroprotective effects and can potentially be used for the treatment of these disorders. Finally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of INH-14 in vivo, which can provide valuable information for its clinical development.
Méthodes De Synthèse
The synthesis of INH-14 involves the reaction between 5-[(4-isopropylphenoxy)methyl]-2-furoic acid hydrazide and 3-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and identity of the synthesized compound are confirmed by various analytical techniques such as NMR, IR, and mass spectroscopy.
Propriétés
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-15(2)17-6-8-19(9-7-17)29-14-20-10-11-21(30-20)22(26)24-23-13-16-4-3-5-18(12-16)25(27)28/h3-13,15H,14H2,1-2H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWMZBZTCEEKX-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5738979.png)
![2-(3,4-dimethoxyphenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5738986.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile](/img/structure/B5739011.png)
![2-{[4-(acetyloxy)benzoyl]amino}-5-methylbenzoic acid](/img/structure/B5739014.png)

![4-[(2-ethylbutanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5739026.png)

![1-(3-amino-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)ethanone](/img/structure/B5739040.png)
![7-amino-2-ethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5739043.png)
![N-ethyl-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5739047.png)
![1-(2-chlorobenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5739052.png)

